4-Methylpyrimidine-2-carbaldehyde oxime
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Overview
Description
4-Methylpyrimidine-2-carbaldehydeoxime is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocycles containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of a methyl group at the 4-position, a carbaldehyde group at the 2-position, and an oxime functional group. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylpyrimidine-2-carbaldehydeoxime typically involves the following steps:
Formation of 4-Methylpyrimidine-2-carbaldehyde: This can be achieved by reacting 4-methylpyrimidine with a suitable formylating agent such as Vilsmeier-Haack reagent (DMF and POCl3) under controlled conditions.
Conversion to Oxime: The aldehyde group in 4-Methylpyrimidine-2-carbaldehyde is then converted to an oxime by reacting with hydroxylamine hydrochloride in the presence of a base such as sodium acetate.
Industrial Production Methods
Industrial production methods for 4-Methylpyrimidine-2-carbaldehydeoxime may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Methylpyrimidine-2-carbaldehydeoxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides under specific conditions.
Reduction: The oxime group can be reduced to form amines using reducing agents such as sodium borohydride.
Substitution: The methyl group at the 4-position can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used for oxidation reactions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Halogenated or sulfonylated derivatives.
Scientific Research Applications
4-Methylpyrimidine-2-carbaldehydeoxime has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Methylpyrimidine-2-carbaldehydeoxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with enzymes or receptors, leading to inhibition or activation of biological pathways . The pyrimidine ring can interact with nucleic acids, affecting gene expression and protein synthesis .
Comparison with Similar Compounds
Similar Compounds
4-Methylpyrimidine-2-carbaldehyde: Lacks the oxime group, making it less reactive in certain chemical reactions.
2-Methylpyrimidine-4-carbaldehydeoxime: Similar structure but with different substitution pattern, leading to different reactivity and applications.
4-Methylpyrimidine-5-carbaldehydeoxime: Different position of the carbaldehyde group, affecting its chemical properties.
Uniqueness
4-Methylpyrimidine-2-carbaldehydeoxime is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with biological targets makes it valuable in research and industrial applications .
Properties
Molecular Formula |
C6H7N3O |
---|---|
Molecular Weight |
137.14 g/mol |
IUPAC Name |
(NE)-N-[(4-methylpyrimidin-2-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C6H7N3O/c1-5-2-3-7-6(9-5)4-8-10/h2-4,10H,1H3/b8-4+ |
InChI Key |
JDTLRZCRFAWHLI-XBXARRHUSA-N |
Isomeric SMILES |
CC1=NC(=NC=C1)/C=N/O |
Canonical SMILES |
CC1=NC(=NC=C1)C=NO |
Origin of Product |
United States |
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